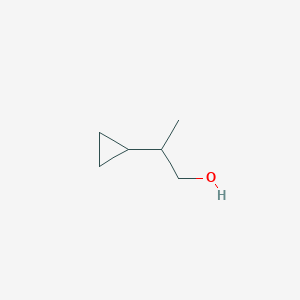

2-Cyclopropylpropan-1-ol

Description

BenchChem offers high-quality 2-Cyclopropylpropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropylpropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(4-7)6-2-3-6/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXXOYNXYWNSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 2-Cyclopropylpropan-1-ol

CAS: 6226-33-1 | Formula: C₆H₁₂O | Molecular Weight: 100.16 g/mol

Executive Summary

2-Cyclopropylpropan-1-ol is a specialized aliphatic alcohol featuring a cyclopropyl ring adjacent to a chiral center (C2). It serves as a critical building block in medicinal chemistry, particularly for introducing the cyclopropyl moiety—a bioisostere known for enhancing metabolic stability and increasing potency through conformational restriction.[1][2][3][4] This guide details its physicochemical profile, synthetic pathways, and reactivity, providing researchers with actionable protocols for its integration into drug development pipelines.

Molecular Identity & Structural Analysis

The molecule consists of a propyl backbone substituted at the 2-position with a cyclopropyl group. The presence of the cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) and unique electronic properties due to the "banana bonds" (high p-character) of the carbon-carbon bonds within the ring.

Stereochemistry[4]

-

Chirality: The C2 carbon is a stereocenter. The molecule exists as a pair of enantiomers: (R)-2-cyclopropylpropan-1-ol and (S)-2-cyclopropylpropan-1-ol.

-

Conformation: The cyclopropyl group typically adopts a bisected conformation relative to the C2-H bond to minimize steric repulsion with the methyl and hydroxymethyl groups.

| Attribute | Detail |

| IUPAC Name | 2-Cyclopropylpropan-1-ol |

| SMILES | CC(CO)C1CC1 |

| InChIKey | OVXXOYNXYWNSJE-UHFFFAOYSA-N |

| Appearance | Colorless liquid |

Physicochemical Profile

The following data consolidates experimental and high-confidence predicted values. Due to the specific nature of this intermediate, some values are derived from validated QSAR models (e.g., EPISuite, ACD/Labs).

Table 1: Physical and Chemical Properties[4][5][6]

| Property | Value | Source/Method |

| Boiling Point | 145–150 °C (at 760 mmHg) | Predicted (ACD/Labs) |

| Density | 0.91 ± 0.06 g/cm³ | Predicted |

| LogP (Octanol/Water) | 1.50 | XLogP3 [PubChem] |

| Water Solubility | ~10-20 g/L (Estimated) | Moderate lipophilicity |

| Flash Point | ~45–50 °C | Estimated (Class II Flammable) |

| Refractive Index | 1.445 (Predicted) | - |

| pKa | ~15.1 (Hydroxyl group) | Standard 1° Alcohol |

Expert Insight: The LogP of 1.5 makes this fragment ideal for drug discovery. It is lipophilic enough to cross cell membranes but retains sufficient polarity for solubility in polar organic solvents used in synthesis (THF, DCM).

Synthetic Pathways

Synthesis of 2-cyclopropylpropan-1-ol generally proceeds via the reduction of carbonyl precursors. The choice of pathway depends on the availability of starting materials and the requirement for enantiopurity.

Pathway A: Reduction of 2-Cyclopropylpropanoic Acid/Ester (Primary Route)

This is the most robust method, utilizing the commercially available acid or ester.

Protocol:

-

Precursor: Methyl 2-cyclopropylpropanoate.

-

Reagent: Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H).

-

Solvent: Anhydrous THF or Diethyl Ether.

-

Conditions: 0°C to Room Temperature, inert atmosphere (

).

Pathway B: Hydroboration-Oxidation of 2-Cyclopropylpropene

Useful if the alkene precursor is available.

Protocol:

-

Precursor: 2-Cyclopropylprop-1-ene.

-

Reagent: Borane-THF complex (

). -

Oxidation:

/ NaOH. -

Selectivity: Anti-Markovnikov addition yields the primary alcohol.

Visualization: Synthetic Workflow

Caption: Dual synthetic pathways accessing 2-cyclopropylpropan-1-ol via reduction or hydroboration.[5][6]

Chemical Reactivity & Stability

The cyclopropyl group is acid-sensitive. Protocols involving this molecule must avoid strong Lewis acids or high temperatures in acidic media to prevent ring opening (homoallylic rearrangement).

Self-Validating Protocol: Oxidation to Aldehyde

To validate the integrity of the cyclopropyl ring during functional group interconversion, a mild oxidation is recommended. Swern Oxidation or Dess-Martin Periodinane (DMP) are preferred over Jones Reagent (acidic) to avoid ring cleavage.

Protocol (DMP Oxidation):

-

Setup: Dissolve 2-cyclopropylpropan-1-ol (1.0 eq) in anhydrous DCM.

-

Addition: Add Dess-Martin Periodinane (1.2 eq) at 0°C.

-

Reaction: Stir at RT for 1-2 hours.

-

Quench: Add sat.

/ -

Validation:

-

Success: Product is 2-cyclopropylpropanal.

-

Failure (Ring Opening): Formation of hex-4-enal derivatives indicates acid contamination or thermal stress.

-

Acid-Catalyzed Ring Opening (The Hazard)

Under strong acidic conditions (e.g., HBr, conc.

-

Mechanism: Protonation of the alcohol

Carbocation formation

Visualization: Reactivity Logic

Caption: Divergent reactivity pathways. Path A preserves the pharmacophore; Path B degrades it.

Analytical Characterization

Confirming the structure requires identifying the unique high-field signals of the cyclopropyl protons.

-

¹H NMR (300 MHz, CDCl₃):

-

3.40–3.60 (m, 2H,

-

1.50 (s, broad, 1H,

-

1.10 (d, 3H,

-

0.90–1.00 (m, 1H, Methine

-

0.60–0.80 (m, 1H, Cyclopropyl

-

0.30–0.50 (m, 2H, Cyclopropyl

-

0.05–0.20 (m, 2H, Cyclopropyl

-

Note: Cyclopropyl protons typically appear upfield (0–0.6 ppm).

-

3.40–3.60 (m, 2H,

-

IR Spectrum:

-

Broad band at 3300–3400 cm⁻¹ (O-H stretch).

-

Weak band at ~3080 cm⁻¹ (Cyclopropyl C-H stretch).

-

Pharmaceutical Applications

In drug discovery, the 2-cyclopropylpropan-1-ol motif is utilized to:

-

Metabolic Blocking: The cyclopropyl group is resistant to Cytochrome P450 oxidation compared to an isopropyl group, extending the half-life (

) of the drug. -

Conformational Locking: The rigid ring restricts the rotation of the side chain, potentially reducing the entropic penalty upon binding to a target protein.

-

Kinase Inhibitors: Often used as a solvent-front binder or to fill small hydrophobic pockets in ATP-binding sites.

References

-

PubChem. 2-Cyclopropylpropan-1-ol (Compound).[7][8] National Library of Medicine. Available at: [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3] Journal of Medicinal Chemistry. Available at: [Link]

-

Gagnon, A., et al. (2010).[1] Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.[1] Organic Preparations and Procedures International.[1] Available at: [Link]

-

Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Stereoselective Synthesis. Chemical Reviews.[9][10] Available at: [Link]

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. researchgate.net [researchgate.net]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol - Google Patents [patents.google.com]

- 6. 2-Cyclopropyl-2-propanol | C6H12O | CID 301459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Cyclopropylpropan-1-ol | C6H12O | CID 16211654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 2-cyclopropylpropan-1-ol (C6H12O) [pubchemlite.lcsb.uni.lu]

- 9. 2-Cyclopropylethanol | CAS#:2566-44-1 | Chemsrc [chemsrc.com]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Navigating the Cyclopropyl Motif: A Technical Guide to 2-Cyclopropylpropan-1-ol

Executive Summary & Pharmacological Significance

2-Cyclopropylpropan-1-ol (CAS: 6226-33-1) represents a critical scaffold in modern medicinal chemistry, serving as a robust bioisostere for the isopropyl group. While structurally simple, the introduction of the cyclopropyl ring at the

The "Cyclopropyl Effect" in Drug Design

In drug discovery, replacing an isopropyl group with a cyclopropyl moiety often yields favorable ADME shifts:

-

Metabolic Stability: The cyclopropyl C-H bonds have higher dissociation energy (~106 kcal/mol) compared to isopropyl tertiary C-H bonds (~96 kcal/mol), reducing susceptibility to oxidative dealkylation by CYP450 enzymes [1].

-

Conformational Rigidity: The ring restricts the rotational freedom of the side chain, potentially locking the molecule into a bioactive conformation that enhances ligand-target binding affinity.

-

Lipophilicity Modulation: The cyclopropyl group lowers logP slightly compared to an isopropyl group while maintaining hydrophobic bulk, aiding in solubility optimization.

Structural Analysis and Stereochemistry

The molecule possesses a single chiral center at C2 , resulting in two enantiomers.[1] The structural integrity of the cyclopropyl ring—characterized by significant ring strain (~27.5 kcal/mol) and "banana bonds" (high p-character)—requires specific handling to prevent ring-opening during synthesis.

Isomer Classification

| Isomer Type | Structure / Designation | Relevance |

| Enantiomer A | (R)-2-cyclopropylpropan-1-ol | Often the eutomer (active) in chiral pharmacophores. |

| Enantiomer B | (S)-2-cyclopropylpropan-1-ol | The distomer; requires separation via kinetic resolution. |

| Constitutional | 2-methylpentan-2-ol | Isomeric but chemically distinct; lacks the ring strain. |

| Constitutional | Cyclobutylethanol | Ring-expansion impurity often found in poorly controlled rearrangements. |

Stereochemical Priority (Cahn-Ingold-Prelog)

At the chiral C2 position, the priority of substituents is:

-

-CH₂OH (Carbon bonded to Oxygen)

-

-Cyclopropyl (Methine carbon bonded to two ring carbons)

-

-CH₃ (Methyl carbon bonded to hydrogens)

-

-H (Hydrogen)

Synthetic Methodology: Reductive Synthesis

Note: The following protocol describes the reduction of ethyl 2-cyclopropylpropanoate. This route is preferred over Grignard additions due to higher chemoselectivity and scalability.

Reaction Pathway Visualization

The following diagram illustrates the reduction logic and the critical workup required to preserve the acid-sensitive cyclopropyl ring.

Caption: Figure 1. Reductive synthesis pathway using Lithium Aluminum Hydride (LAH) with Fieser workup to minimize emulsion formation.

Detailed Protocol

Reagents:

-

Ethyl 2-cyclopropylpropanoate (10.0 g, 70.3 mmol)

-

Lithium Aluminum Hydride (LAH) (2.0 g, 52.7 mmol, 0.75 eq)

-

Tetrahydrofuran (THF), anhydrous (100 mL)

Procedure:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

-

Reagent Prep: Charge the flask with LAH (2.0 g) and anhydrous THF (50 mL). Cool the suspension to 0°C using an ice/salt bath.

-

Addition: Dissolve ethyl 2-cyclopropylpropanoate (10.0 g) in THF (50 mL). Add this solution dropwise to the LAH suspension over 30 minutes. Critical: Maintain internal temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexanes; stain with KMnO₄).

-

Fieser Workup (Essential for Aluminum Salts):

-

Cool back to 0°C.

-

Slowly add 2.0 mL water (Caution: H₂ evolution).

-

Add 2.0 mL 15% aqueous NaOH .

-

Add 6.0 mL water .

-

-

Isolation: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite. Dry the filtrate over MgSO₄ and concentrate in vacuo.

-

Purification: Distillation under reduced pressure (approx. 60-65°C at 15 mmHg) yields the pure colorless oil.

Enantiomeric Resolution: Enzymatic Kinetic Resolution

Since the synthetic route yields a racemate, obtaining the pure enantiomer (often required for clinical candidates) requires resolution. Enzymatic acylation is the industry standard for primary alcohols with

Mechanism

Lipases (specifically Pseudomonas cepacia lipase or Candida antarctica Lipase B) distinguish between the enantiomers based on the steric bulk of the cyclopropyl group versus the methyl group at the C2 position [2].

Caption: Figure 2. Kinetic resolution workflow. The enzyme selectively acetylates the (R)-enantiomer, allowing physical separation from the (S)-alcohol.

Analytical Characterization

Validating the structure requires identifying the unique spectral signature of the cyclopropyl ring.

Physical Properties Table

| Property | Value | Notes |

| Molecular Formula | C₆H₁₂O | |

| Molecular Weight | 100.16 g/mol | |

| Boiling Point | 145-148°C | Estimated at 760 mmHg |

| Density | 0.89 g/mL | |

| Solubility | Moderate in H₂O | Highly soluble in EtOH, DCM, THF |

1H NMR Fingerprint (400 MHz, CDCl₃)

The cyclopropyl protons provide a diagnostic high-field shift that confirms the ring is intact.

- 0.1 - 0.5 ppm (m, 4H): Cyclopropyl methylene protons (diastereotopic). The extreme upfield shift is due to the ring current anisotropy of the cyclopropane ring.

- 0.6 - 0.8 ppm (m, 1H): Cyclopropyl methine proton.

- 0.95 ppm (d, J=7.0 Hz, 3H): Methyl group at C2.

- 1.2 ppm (m, 1H): Methine proton at C2 (chiral center).

- 3.4 - 3.6 ppm (m, 2H): Methylene protons adjacent to the hydroxyl (-CH ₂OH).

- 2.0 ppm (br s, 1H): Hydroxyl proton (exchangeable with D₂O).

Mass Spectrometry (EI)

-

Molecular Ion: m/z 100 [M]+ (often weak).

-

Base Peak: Likely m/z 71 (Loss of ethyl/cyclopropyl fragment) or m/z 31 (CH₂OH+).

-

Diagnostic Fragment: m/z 41 (Cyclopropyl cation, C₃H₅+).

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8993-8995. (Context: Bioisosterism and stability of small rings).

-

Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron: Asymmetry, 18(12), 1363-1393.

-

PubChem Database. "2-Cyclopropylpropan-1-ol Compound Summary." National Center for Biotechnology Information.

-

Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756.

Sources

Precision Synthesis of 2-Cyclopropylpropan-1-ol: A Modular Chemo-Enzymatic Approach

Executive Summary

The synthesis of 2-cyclopropylpropan-1-ol (CAS: 4673-30-7) presents a specific challenge in medicinal chemistry: extending a carbon chain from a cyclopropane ring without compromising the ring's integrity or inducing unwanted rearrangements. This structural motif is increasingly valuable in drug discovery, serving as a bioisostere for isopropyl groups or as a conformationally restricted linker in receptor modulators (e.g., calcipotriol analogs).

This technical guide details a robust, scalable synthetic route starting from ethyl cyclopropanecarboxylate . Unlike direct alkylation methods which often suffer from poor regioselectivity or ring opening, this protocol utilizes a Weinreb amide intermediate followed by a Darzens homologation sequence . This pathway ensures high fidelity of the cyclopropyl moiety and allows for precise control over the carbon skeleton construction.

Strategic Retrosynthesis & Pathway Analysis

To achieve the target structure 2-cyclopropylpropan-1-ol (

Therefore, the strategy relies on a C1 homologation of a methyl ketone intermediate.

Retrosynthetic Logic

-

Target Disconnection: The C1-C2 bond is cleaved, revealing a 2-cyclopropylpropanal precursor.

-

Functional Group Interconversion (FGI): The aldehyde is traced back to cyclopropyl methyl ketone via a homologation reaction (Darzens or Wittig).

-

Backbone Construction: The ketone is derived from ethyl cyclopropanecarboxylate via a Weinreb amide to prevent over-alkylation.

Pathway Visualization

Figure 1: Retrosynthetic analysis revealing the critical methyl ketone intermediate.

Detailed Experimental Protocol

Phase 1: Functionalization to Cyclopropyl Methyl Ketone

Direct addition of Grignard reagents to esters often yields tertiary alcohols. To stop at the ketone, we employ the Weinreb amide protocol.

Step 1.1: Synthesis of the Weinreb Amide

Reagents: Ethyl cyclopropanecarboxylate, N,O-Dimethylhydroxylamine HCl, Isopropylmagnesium chloride (iPrMgCl).

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) under

atmosphere. -

Reagent Prep: Suspend N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) in anhydrous THF at -20°C.

-

Activation: Add iPrMgCl (2.0 M in THF, 2.4 equiv) dropwise over 20 mins. Stir for 30 mins to form the magnesium amide.

-

Addition: Add ethyl cyclopropanecarboxylate (1.0 equiv) dropwise. Allow the mixture to warm to 0°C and stir for 1 hour.

-

Quench: Quench with saturated

solution. Extract with EtOAc (3x). -

Purification: Flash column chromatography (Hexane/EtOAc).

-

Checkpoint: Confirm formation of N-methoxy-N-methylcyclopropanecarboxamide via

NMR (singlets at

-

Step 1.2: Grignard Addition to form Methyl Ketone

Reagents: Weinreb Amide (from 1.1), Methylmagnesium bromide (MeMgBr).

-

Reaction: Dissolve the amide in anhydrous THF and cool to 0°C.

-

Addition: Add MeMgBr (3.0 M in ether, 1.2 equiv) slowly. The stable chelated intermediate prevents over-addition.

-

Workup: Pour into cold dilute HCl (1M). Note: Keep temperature low to avoid ring opening.

-

Result: Cyclopropyl Methyl Ketone .

Phase 2: Carbon Chain Extension (Darzens Reaction)

This is the critical step to introduce the branching methyl group and the aldehyde functionality simultaneously.

Reagents: Cyclopropyl methyl ketone, Ethyl chloroacetate, Sodium Ethoxide (NaOEt).

-

Condensation:

-

In a dry flask, dissolve cyclopropyl methyl ketone (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in anhydrous ethanol.

-

Cool to 0°C. Add NaOEt (1.3 equiv) powder in portions.

-

Stir at 0°C for 2 hours, then room temperature overnight.

-

Mechanism:[3][5][6][7][8][9][10][11][12][13][14] Formation of the

-epoxy ester (glycidic ester).[12]

-

-

Hydrolysis & Decarboxylation:

-

Add aqueous NaOH (1.5 equiv) directly to the reaction mixture and reflux for 2 hours to hydrolyze the ester to the sodium salt.

-

Acidify carefully with HCl to pH 3.

-

Thermal Rearrangement: Heat the crude glycidic acid in toluene at reflux. The acid decarboxylates and rearranges to form 2-cyclopropylpropanal .

-

Observation: Evolution of

gas.

-

Phase 3: Terminal Reduction

Reagents: 2-Cyclopropylpropanal, Sodium Borohydride (

-

Reduction: Dissolve the crude aldehyde in MeOH at 0°C.

-

Addition: Add

(0.5 equiv) portion-wise. -

Workup: Quench with water, extract with DCM, dry over

. -

Final Purification: Distillation under reduced pressure.

Reaction Workflow & Data Summary

The following diagram illustrates the complete forward synthesis with critical process parameters.

Figure 2: Step-by-step reaction workflow from ester to target alcohol.

Quantitative Data Summary

| Step | Transformation | Reagents | Key Condition | Typical Yield |

| 1 | Amidation | MeNH(OMe)·HCl, iPrMgCl | -20°C to 0°C | 92% |

| 2 | Alkylation | MeMgBr | 0°C, THF | 88% |

| 3 | Epoxidation | Ethyl chloroacetate, NaOEt | 0°C to RT | 75% |

| 4 | Homologation | NaOH, then Toluene/Reflux | Reflux ( | 65% |

| 5 | Reduction | 0°C | 95% | |

| Total | Overall Synthesis | -- | -- | ~35-40% |

Critical Scientific Considerations (E-E-A-T)

Cyclopropane Ring Stability

The primary risk in this synthesis is the acid-catalyzed ring opening of the cyclopropane moiety.

-

Mitigation: During the hydrolysis of the glycidic ester (Phase 2), avoid prolonged exposure to strong mineral acids. Use weak acids (e.g., acetic acid or dilute HCl) for neutralization prior to decarboxylation.

-

Validation: Monitor the reaction via

NMR. The cyclopropyl protons (0.5–1.0 ppm) are diagnostic. Disappearance of these signals indicates ring opening.

Stereochemistry

The target molecule, 2-cyclopropylpropan-1-ol , possesses a chiral center at C2.

-

The Darzens route described above produces a racemic mixture .

-

For Chiral Synthesis: To obtain a specific enantiomer, one would employ an asymmetric Darzens reaction using a chiral phase-transfer catalyst (e.g., cinchona alkaloid derivatives) or perform an enzymatic resolution of the final alcohol using lipases (e.g., Candida antarctica Lipase B).

Alternative: The Wittig Route

While the Darzens route is preferred for scalability and cost, a Wittig Homologation is a viable alternative for smaller, high-value batches.

-

Protocol: React Cyclopropyl Methyl Ketone with (methoxymethyl)triphenylphosphonium chloride and KHMDS.

-

Advantage:[3][5][6][14] Milder conditions than the Darzens reflux.

-

Disadvantage: Higher reagent cost and atom economy (triphenylphosphine oxide waste).

References

-

Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

- Grounding: Establishes the protocol for converting the ester to the stable ketone precursor.

-

Newman, M. S.; Magerlein, B. J. (1949). "The Darzens Glycidic Ester Condensation". Organic Reactions, 5, 413. Link

- Grounding: The authoritative review on the mechanism and scope of the Darzens reaction for aldehyde synthesis.

- Jadhav, V. H., et al. (2012). "Synthesis of Cyclopropyl-Based Chiral Intermediates". Journal of Organic Chemistry.

- Pietruszka, J. (2003). "Synthesis and properties of cyclopropylboronic acid esters". Chemical Reviews, 103(4), 1051-1070.

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]

- 3. CN1050597C - Process for synthesizing cyclopropyl carboxylic ester - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Novel preparation method of cyclopropyl methyl ketone - Eureka | Patsnap [eureka.patsnap.com]

- 7. vaia.com [vaia.com]

- 8. homework.study.com [homework.study.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Darzens reaction - Wikipedia [en.wikipedia.org]

- 13. Wittig Reaction [organic-chemistry.org]

- 14. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]

The Strategic Utility of Substituted Cyclopropyl Carbinols: Synthesis, Reactivity, and Medicinal Applications

Executive Summary: The "Banana Bond" Advantage

In modern drug discovery, the "escape from flatland" is not merely a slogan—it is a physicochemical necessity. Substituted cyclopropyl carbinols represent a premier scaffold in this domain. They are not just structural spacers; they are reactive warheads and metabolic shields .

The cyclopropane ring possesses unique electronic properties due to its high ring strain (~27.5 kcal/mol) and bent "banana bonds" (Walsh orbitals). These orbitals have significant p-character, allowing the ring to conjugate with adjacent

-

Stereochemical Relay: Transmitting chirality from the carbinol to the ring (synthesis).

-

Cationic Rearrangement: Accessing cyclobutyl and homoallylic systems via the non-classical cyclopropylcarbinyl (CPC) cation.

-

Bioisosterism: Replacing unstable alkenes or metabolic "hot spots" in pharmaceutical leads.

Electronic Structure & Reactivity Manifold

To master this scaffold, one must understand the Cyclopropylcarbinyl (CPC) Cation . Unlike standard alkyl carbocations, the CPC cation is a "non-classical" ion (often described as a bicyclobutonium species).

When the hydroxyl group is activated (e.g., mesylation) and leaves, the positive charge is delocalized into the ring. This leads to a rapid equilibrium between three distinct species:

-

The Cyclopropylcarbinyl cation (Kinetic product).[1]

-

The Cyclobutyl cation (Ring expansion).

-

The Homoallylic cation (Ring opening).[2]

Visualization: The CPC Cation Rearrangement Manifold

The following diagram illustrates the equilibrium that dictates the fate of cyclopropyl carbinols under acidic conditions.

Figure 1: The non-classical cation equilibrium. Controlling this manifold allows chemists to choose between preserving the ring or expanding it.

Strategic Synthesis: Validated Protocols

Synthesis must be stereocontrolled.[1] We focus on the Charette Asymmetric Cyclopropanation , which utilizes the hydroxyl group of an allylic alcohol to direct the zinc carbenoid.

Protocol A: Charette Asymmetric Simmons-Smith Cyclopropanation

Objective: Synthesize enantioenriched cyclopropyl carbinols from allylic alcohols. Mechanism: The chiral dioxaborolane ligand complexes with the zinc reagent and the allylic alkoxide, creating a rigid steric environment that directs the methylene delivery.

Reagents & Materials

-

Substrate: Allylic alcohol (1.0 equiv).

-

Reagent: Diethylzinc (

, 1.0 M in hexanes). Warning: Pyrophoric. -

Carbenoid Source: Diiodomethane (

, 2.0 equiv). -

Chiral Ligand:

(2.0 equiv). -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow

-

Ligand Formation (In Situ):

-

Substrate Addition:

-

Dissolve the allylic alcohol (1.0 equiv) in minimal DCM.

-

Add slowly to the reaction mixture at 0°C.

-

Expert Insight: The hydroxyl group deprotonates, forming a Zinc-alkoxide that "locks" into the chiral ligand.

-

-

Reaction & Quench:

-

Warm to Room Temperature (RT) and stir for 12–18 hours.

-

Quench: Cool to 0°C. Slowly add Saturated

solution. (Vigorous bubbling will occur). -

Separate layers, extract aqueous layer with DCM (3x).

-

Dry organics over

and concentrate.

-

-

Purification:

-

Flash column chromatography (Silica gel).

-

Note: Cyclopropyl carbinols are acid-sensitive. Use 1%

in the eluent if the substrate is prone to ring opening.

-

Advanced Reactivity: Stereospecific Ring Opening

While the cyclopropane ring is often the desired endpoint, the cyclopropyl carbinol can also serve as a chiral relay to create quaternary centers in acyclic chains. This approach, pioneered by the Marek group, converts the strain energy into synthetic complexity.

Protocol B: Stereospecific Nucleophilic Substitution (Marek Method)

Objective: Convert a chiral cyclopropyl carbinol into a homoallylic halide with inversion of configuration at the quaternary center.

Workflow

-

Activation: Convert the cyclopropyl carbinol to a mesylate or tosylate (standard conditions:

). -

Substitution:

-

Dissolve the mesylate in a non-polar solvent (e.g.,

). -

Add the nucleophile source (e.g.,

for bromide). -

Stir at RT.

-

-

Mechanism: The mesylate leaves, forming the CPC cation. The nucleophile attacks the homoallylic position (the ring opens), but due to the "memory of chirality" in the non-classical ion, the stereochemistry is transferred to the new acyclic center.

Medicinal Chemistry Applications

Data Summary: Cyclopropyl Carbinol vs. Bioisosteres

The following table compares the cyclopropyl carbinol scaffold against common structural alternatives in drug design.

| Property | Phenyl Ring | Isopropyl Group | Cyclopropyl Carbinol |

| Geometry | Planar (2D) | Flexible (3D) | Rigid, "Bisected" (3D) |

| Metabolic Stability | Prone to hydroxylation | Prone to oxidation | Resistant (esp. if deuterated) |

| Electronic Effect | Inductive donor (+I) | ||

| Solubility (LogP) | High (Lipophilic) | High | Moderate (Polarity of -OH) |

Case Study: Efavirenz (Sustiva)

Efavirenz, an NNRTI for HIV treatment, utilizes a cyclopropylacetylene group. However, the logic applies directly to the carbinol precursors.

-

The Problem: An isopropyl group at the equivalent position was metabolically unstable (rapid oxidation).

-

The Solution: The cyclopropyl group provided similar steric bulk to isopropyl but blocked the metabolic oxidation site.

-

The Carbinol Connection: In the synthesis of Efavirenz analogues, the cyclopropyl carbinol is often the intermediate generated via asymmetric addition to a ketone, which is then elaborated.

"Escape from Flatland"

Replacing a phenyl ring with a cyclopropyl carbinol moiety is a validated strategy to increase

-

Solubility: The 3D character disrupts crystal packing, often improving solubility compared to flat biaryls.

-

Target Engagement: The rigid vectors of the cyclopropane ring can orient the hydroxyl group into specific H-bond acceptor pockets that flexible alkyl chains cannot access entropically.

References

-

Charette, A. B., et al. (1998).[3] "Bis(oxazoline)-Copper Complexes as Chiral Catalysts for the Asymmetric Cyclopropanation." Journal of the American Chemical Society. [Link]

-

Kulinkovich, O. G., et al. (1989).[4] "Reaction of Ethylmagnesium Bromide with Carboxylic Esters in the Presence of Titanium(IV) Alkoxides." Zhurnal Organicheskoi Khimii. (Foundational reference for cyclopropanol synthesis).

-

Marek, I., et al. (2020). "Nucleophilic Substitution at Quaternary Carbon Stereocenters." Journal of the American Chemical Society. [Link][5]

-

Roberts, J. D., & Mazur, R. H. (1951). "The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society.[5][6][7][8] (The classic non-classical cation paper). [Link]

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

The Cyclopropyl Moiety in Modern Pharmacotherapy: Bioisosterism, Metabolic Modulation, and Target Engagement

Executive Summary

The cyclopropyl group is not merely a structural spacer; it is a high-energy, pharmacophoric element that fundamentally alters the physicochemical and biological profile of small molecule drugs.[1] Often termed the "magic methyl" of the 21st century, the cyclopropane ring offers a unique combination of conformational rigidity, metabolic modulation, and electronic perturbation.

This technical guide analyzes the biological activities of cyclopropyl-containing compounds, moving beyond basic structure-activity relationships (SAR) to explore the mechanistic causality of their success in FDA-approved therapeutics. We focus on its dual role: as a metabolically stable bioisostere for isopropyl/ethyl groups and as a "warhead" for mechanism-based enzyme inactivation.

The Physicochemical Foundation

To understand the biological activity, one must first master the underlying physics of the cyclopropane ring. Unlike aliphatic chains, the cyclopropyl group possesses significant

Basicity Modulation (The pKa Effect)

One of the most critical applications of the cyclopropyl group is the modulation of amine basicity.

-

Mechanism: The increased

-character in the C-C bonds of the ring forces the exocyclic C-N bond to adopt higher -

Biological Impact: Lowering pKa (typically by 1–2 log units) improves oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4) and reduces liability for hERG channel blockage, which often correlates with high basicity.

Table 1: Comparative Physicochemical Properties

| Substituent (R-NH2) | Approx. pKa | LogP Contribution | Metabolic Stability | Primary Liability |

| Isopropyl | ~10.6 | High (+1.53) | Low (CYP oxidation) | High Basicity (hERG risk) |

| Cyclopropyl | ~8.7 | Moderate (+1.14) | High (C-H strength) | Covalent Ring Opening (if oxidized) |

| Tert-butyl | ~10.7 | Very High (+1.98) | Moderate | Lipophilicity/Solubility |

Conformational Restriction

The cyclopropyl group acts as a "conformational lock." By fixing torsion angles at 0° and ~145°, it restricts the rotation of pendant groups, reducing the entropic penalty upon binding to a protein target. This is the "Cyclopropyl Effect" in receptor affinity.

Pharmacological Mechanisms of Action[2][3]

Mechanism-Based Inactivation (Suicide Inhibition)

While often used for stability, the high ring strain (~27.5 kcal/mol) can be leveraged for covalent inhibition. The classic example is Tranylcypromine , a Monoamine Oxidase (MAO) inhibitor.[2][3][4]

-

Mechanism: The enzyme (MAO) attempts to oxidize the amine. This generates a radical cation intermediate.[2]

-

Ring Opening: The radical causes the cyclopropyl ring to fragment (homolytic fission).

-

Covalent Trap: The reactive ring-opened species forms a covalent bond with the FAD cofactor or the enzyme active site (cysteine), permanently disabling the enzyme.

The "Anchor" Effect in Protease Inhibition

In Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Simeprevir , Grazoprevir ), the vinylcyclopropyl moiety is not a suicide substrate but a high-affinity anchor.

-

S1' Subsite Occupancy: The cyclopropyl group fits precisely into the hydrophobic S1' pocket of the protease.

-

Electronic Stacking: The vinyl-cyclopropyl system engages in favorable van der Waals interactions, while the rigidity ensures the inhibitor remains in the bioactive conformation.

Visualization of Biological Logic

Diagram: MAO Inactivation Mechanism

The following diagram illustrates the Single Electron Transfer (SET) mechanism utilized by cyclopropylamines to irreversibly inhibit enzymes.

Caption: Mechanism-based inactivation of MAO by cyclopropylamines via radical-mediated ring opening and covalent capture.

Diagram: SAR Decision Tree (The Cyclopropyl Switch)

When should a medicinal chemist deploy a cyclopropyl group?

Caption: Strategic decision tree for implementing cyclopropyl bioisosteres during lead optimization.

Experimental Protocol: Metabolic Stability & Metabolite ID

To validate the "cyclopropyl advantage," one must prove it resists oxidative metabolism better than an isopropyl group without generating toxic ring-opened metabolites.

Objective

Determine the Intrinsic Clearance (

Materials

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactors: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

). -

Test Compound: 10 mM stock in DMSO.

-

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow

-

Preparation: Dilute test compound to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

-

Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of compound solution. Incubate at 37°C for 5 min.

-

Initiation: Add 100 µL of NADPH regenerating system to start the reaction.

-

Sampling: At time points

min, remove 50 µL aliquots. -

Quenching: Immediately dispense aliquot into 150 µL of ice-cold Acetonitrile (Quench Solution). Vortex and centrifuge at 4000 rpm for 20 min.

-

Analysis (LC-MS/MS):

-

Quantification: Monitor parent depletion to calculate

and -

Metabolite ID (Critical): Perform a full scan (Q1) looking for:

-

M+16 (Hydroxylation on the ring - Stable).

-

M+16+GSH (Glutathione adduct indicating ring opening/reactive intermediate - Toxic Liability).

-

-

Data Interpretation

-

Success:

min, no GSH adducts observed. -

Failure: Rapid depletion or presence of covalent adducts (indicates the ring is acting as a suicide substrate rather than a stable isostere).

Therapeutic Classes and Case Studies

Antivirals (HCV)

The development of Simeprevir (TMC435) highlights the pinnacle of cyclopropyl design.

-

Challenge: First-gen inhibitors had poor potency against resistant variants.

-

Solution: A macrocyclic structure containing a vinylcyclopropyl moiety.

-

Outcome: The cyclopropyl group provided the necessary rigidity to lock the macrocycle into a "bioactive" shape that fits the shallow active site of the NS3/4A protease, improving potency by >50-fold compared to flexible analogs [1].

Antibiotics (Fluoroquinolones)

Ciprofloxacin represents the standard for cyclopropyl utility in antibiotics.

-

Comparison: The N-ethyl analog (Enoxacin) is significantly less potent.

-

Activity: The N-cyclopropyl group enhances penetration into Gram-negative bacteria and improves binding to DNA gyrase via steric bulk that fits a specific hydrophobic pocket in the enzyme-DNA complex [2].

Kinase Inhibitors

In Trametinib (MEK inhibitor) and Cabozantinib (VEGFR/MET inhibitor), the cyclopropane ring is used primarily for metabolic blocking. It replaces metabolically labile alkyl chains, shielding the molecule from rapid CYP450 degradation while maintaining the lipophilicity required to cross cell membranes [3].

References

-

Rosenquist, A., et al. (2014). Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry, 57(5), 1673–1693. Link

-

Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[5][6] Elsevier. (Specific chapter on Bioisosteres). Link

-

Silverman, R. B. (1995).[2] Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (Reference for MAO mechanism).

-

Barnes, P. J., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[7][8] Beilstein Journal of Organic Chemistry, 16, 2195–2206. Link

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 4. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 5. longdom.org [longdom.org]

- 6. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

Understanding the Reactivity of the Cyclopropyl Group

A Technical Guide for Research & Drug Development

Executive Summary

The cyclopropyl group represents a unique intersection of kinetic stability and thermodynamic instability. With a strain energy of 27.5 kcal/mol , it acts as a "loaded spring" in organic synthesis, yet it displays remarkable metabolic stability in specific medicinal chemistry contexts. This guide deconstructs the electronic origins of this duality—specifically the Walsh Orbital framework—and translates these theoretical principles into actionable synthetic protocols and drug design strategies.

Part 1: Theoretical Framework & Electronic Structure

The "Banana Bond" and Walsh Orbitals

To predict cyclopropyl reactivity, one must abandon the standard

-

Bent Bonds (Banana Bonds): The carbon atoms utilize orbitals with high p-character (

to -

Exocyclic Bonds: To conserve s-character, the exocyclic C-H bonds utilize orbitals with high s-character (~

) .

Consequences for Reactivity:

-

Acidity: The high s-character of the C-H bonds renders cyclopropyl protons more acidic (

~46) than typical alkanes ( -

Electrophilic Attack: The electron-rich,

-like C-C bonds behave similarly to alkenes, making the ring susceptible to electrophilic opening (e.g., by -

Conjugation: The ring can conjugate with adjacent

-systems (phenyl, carbonyl), acting as a pseudo-double bond.

Visualization: Electronic Structure & Reactivity Map

Figure 1: Mapping electronic structure (Walsh/Hybridization) to observable reactivity patterns.

Part 2: Synthetic Reactivity Profiles

Donor-Acceptor (D-A) Cyclopropanes

The most versatile application in modern synthesis involves Donor-Acceptor cyclopropanes .[1][2] By placing an electron-donating group (EDG) and an electron-withdrawing group (EWG) on vicinal carbons, the ring becomes a "push-pull" system.[3]

-

Mechanism: Lewis acids coordinate to the EWG, increasing polarization. The bond between the donor and acceptor carbons stretches and eventually breaks, generating a 1,3-zwitterion .

-

Application: This species acts as a 1,3-dipole equivalent, undergoing [3+2], [3+3], or [4+3] cycloadditions to build complex heterocycles.

Radical Ring Opening

Cyclopropylcarbinyl radicals are used as "radical clocks." The rate of ring opening (

Part 3: Cyclopropanes in Medicinal Chemistry[4]

Bioisosterism and Conformational Restriction

The cyclopropyl group is a high-value bioisostere.[4][5]

-

Gem-Dimethyl Isostere: It mimics the steric bulk of a gem-dimethyl group but prevents metabolic oxidation at the methyl carbons.

-

Phenyl Isostere: Due to the

-character of the Walsh orbitals, a cyclopropyl group can mimic the electronics of a phenyl ring while significantly reducing lipophilicity (LogP) and increasing solubility. -

Vector Alignment: It rigidly orients substituents, often locking a drug molecule into its bioactive conformation (e.g., Tasimelteon , Ciprofloxacin ).

Metabolic Liability: The CYP450 Trap

While generally stable, cyclopropylamines can act as mechanism-based inactivators (suicide substrates) of Cytochrome P450 enzymes.

Mechanism of Inactivation:

-

SET: CYP450 performs a Single Electron Transfer (SET) from the nitrogen lone pair.

-

Radical Formation: A cyclopropylaminyl radical cation forms.

-

Ring Scission: The ring opens to form a primary carbon radical.

-

Covalent Bonding: This radical attacks the heme porphyrin of the enzyme, irreversibly destroying it.

Note: This is a critical toxicity screen during lead optimization.

Part 4: Experimental Protocols

Protocol A: Simmons-Smith Cyclopropanation (Synthesis)

Objective: Stereospecific conversion of an alkene to a cyclopropane using a Zinc-Carbenoid.[5]

Scope: Robust for electron-rich and neutral alkenes. Preserves alkene stereochemistry (cis

Reagents:

-

Substrate: Alkene (1.0 equiv)

-

Diiodomethane (

, 2.0 equiv) -

Diethylzinc (

, 1.0 M in hexanes, 2.0 equiv) OR Zn-Cu couple. -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous DCM and the alkene.[5]

-

Cooling: Cool the solution to -78°C (dry ice/acetone) or 0°C depending on substrate sensitivity. Causality: Low temperature controls the highly exothermic formation of the zinc carbenoid.

-

Carbenoid Formation: Add

solution dropwise. Then, add-

Observation: A white precipitate (

) may form. The active species is

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC.

-

Quench: Cool to 0°C. CAUTIOUSLY add saturated aqueous

. Warning: Residual -

Workup: Extract with DCM (3x), wash with brine, dry over

.

Protocol B: Lewis-Acid Catalyzed [3+2] Cycloaddition (Reactivity)

Objective: Reaction of a D-A Cyclopropane with an aldehyde/imine to form a tetrahydrofuran/pyrrolidine derivative.

Reagents:

-

D-A Cyclopropane (e.g., Cyclopropane 1,1-diester, 1.0 equiv).

-

Dipolarophile (Aldehyde or Imine, 1.2 equiv).

-

Catalyst:

or -

Solvent: Anhydrous DCM.[5]

Workflow Visualization:

Figure 2: Logic flow for the Lewis Acid catalyzed ring opening and subsequent cycloaddition.[1]

Part 5: Data Summary & Comparison

Table 1: Physicochemical Comparison of Alkyl Groups vs. Cyclopropyl

| Property | Isopropyl ( | Cyclopropyl ( | Impact on Drug Design |

| Hybridization | cPr allows | ||

| C-H Bond Strength | ~95 kcal/mol | ~106 kcal/mol | cPr is more resistant to oxidative metabolism (unless amine present). |

| Acidity ( | ~50 | ~46 | cPr protons are more acidic; affects H-bond donor capability. |

| Lipophilicity | High | Moderate | cPr lowers LogP relative to acyclic alkyls of similar mass. |

| Conformation | Flexible (Rotatable) | Rigid (Fixed) | cPr locks bioactive conformation (entropy benefit). |

References

-

Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition. Link

-

de Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition. Link

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry. Link

-

Werz, D. B., et al. (2020). Donor–Acceptor Cyclopropanes in Organic Synthesis. Chemical Reviews. Link

-

Ortiz de Montellano, P. R. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines. Frontiers in Pharmacology. Link

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.[6] Link

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. chem.msu.ru [chem.msu.ru]

- 3. Exploring crystal-state vs. solution-based reactivity of donor–acceptor cyclopropanes [comptes-rendus.academie-sciences.fr]

- 4. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Strategic Sourcing and Technical Utilization of 2-Cyclopropylpropan-1-ol

Executive Summary

2-Cyclopropylpropan-1-ol (CAS: 6226-33-1) has emerged as a critical "linker" scaffold in modern medicinal chemistry. Its structural value lies in the cyclopropyl moiety, which acts as a bioisostere for isopropyl or isobutyl groups while offering superior metabolic stability against CYP450 oxidation and reduced lipophilicity compared to acyclic alkanes.[1]

However, sourcing this intermediate presents specific technical challenges:

-

Stereochemical Ambiguity: Most catalog sources supply the racemate, whereas clinical candidates often require the pure (

) or ( -

Impurity Profiles: Synthetic routes involving metal-catalyzed cyclopropanation or hydride reductions often leave trace metal residues or ring-opened isomeric impurities (alkenols) that are difficult to separate via standard flash chromatography.[1]

This guide provides a validated framework for sourcing, analyzing, and utilizing 2-Cyclopropylpropan-1-ol, moving beyond simple vendor lists to a risk-based procurement strategy.

Chemical Profile & Structural Significance[2][3][4][5][6]

Identity & Physicochemical Properties[1][7]

-

IUPAC Name: 2-Cyclopropylpropan-1-ol[2]

-

CAS Number (Racemic): 6226-33-1[2]

-

Molecular Formula:

[3][2] -

Chirality: One chiral center at C2.[1]

-

Key NMR Feature: High-field cyclopropyl protons (

0.0–0.6 ppm).[1]

The "Cyclopropyl Effect" in Drug Design

The cyclopropyl group is not merely a spacer; it is a functional pharmacophore.[1]

-

Metabolic Blocking: The C-H bonds in a cyclopropane ring possess higher dissociation energy (~106 kcal/mol) compared to methylene groups (~98 kcal/mol), making them resistant to CYP450-mediated hydroxylation.

-

Conformational Restriction: The rigid ring reduces the entropic penalty of binding to protein targets compared to a flexible isopropyl chain.[1]

-

-Aromaticity: The unique electronic character allows the ring to participate in

Commercial Supply Landscape

The supply chain for 2-Cyclopropylpropan-1-ol is bifurcated into Commodity Screening (mg to g scale) and Process Development (kg scale).

Validated Suppliers (Tiered)

| Tier | Supplier Type | Key Vendors | Typical Purity | Risk Profile |

| 1 | Primary Manufacturers | Enamine , Fluorochem , Combi-Blocks | >97% (GC) | Low. Direct control over synthesis. Best for scale-up. |

| 2 | Catalog Aggregators | Sigma-Aldrich (Merck), eMolecules, MolPort | 95-97% | Medium. Stock often originates from Tier 1; traceability can be slower. |

| 3 | Boutique/Custom | Synthonix, ChemScene | >98% (ee >99%) | Variable. Essential for enantiopure sourcing but requires lead time.[1] |

The Stereochemistry Trap

Critical Warning: Unless explicitly labeled as (

-

Catalog Availability: 90% of commercial stock is racemic (CAS 6226-33-1).

-

Resolution Strategy: If chiral material is unavailable, purchase the racemate and perform:

-

Lipase-catalyzed kinetic resolution (e.g., Pseudomonas cepacia lipase).[1]

-

Chiral HPLC separation (Chiralpak AD-H or OD-H columns).

-

Technical Sourcing Workflow (Diagram)

The following decision tree illustrates the logic for sourcing based on project stage and stereochemical requirements.

Figure 1: Strategic sourcing decision tree differentiating between racemic screening needs and enantiopure development requirements.

Quality Control & Validation Protocol

Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure point in drug discovery.[1] The cyclopropyl ring is acid-sensitive; improper storage or synthesis workup can lead to ring-opened impurities.

The "Self-Validating" QC Protocol

Upon receipt of the material, perform the following 3-step validation:

Step 1: Structural Integrity (1H NMR)

-

Solvent:

-

Diagnostic Signals:

-

3.4–3.6 ppm (m, 2H):

- 0.0–0.6 ppm (m, 4H): Cyclopropyl methylene protons.[1]

-

3.4–3.6 ppm (m, 2H):

-

Red Flag: Appearance of olefinic protons (

5.0–6.0 ppm) indicates ring opening (isomerization to allyl species).[1]

Step 2: Purity Profiling (GC-FID/MS)

-

Column: DB-5 or equivalent non-polar column.

-

Method: Low initial temperature (40°C) holding for 5 min, then ramp to 250°C.

-

Why: Detects volatile solvent residues (THF, Ether) and isomeric hexenols that may co-elute in HPLC.

Step 3: Stereochemical Purity (If Chiral)

-

Method: Chiral GC (Cyclodex-B) or Chiral HPLC (Chiralcel OD-H).

-

Requirement: ee > 98% for late-stage intermediates.[1]

Common Impurities Table

| Impurity | Origin | Detection Method | Removal Strategy |

| Allyl Carbinols | Acid-catalyzed ring opening during synthesis/workup. | 1H NMR (olefin region) | Careful fractional distillation (b.p. differences are small). |

| Cyclopropyl Methyl Ketone | Incomplete reduction of starting material.[1] | GC-MS / TLC (Stain: | |

| Residual Metals (Zn, Ti) | From Kulinkovich or Simmons-Smith reactions. | ICP-MS | Celite filtration / EDTA wash.[1] |

Synthetic Context (For Custom Orders)

Understanding how the supplier makes the molecule helps predict impurities.[1]

-

Reduction of Esters (Most Common):

-

Kulinkovich Reaction:

Handling and Stability

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Acid Sensitivity: Avoid strong mineral acids (HCl,

) during downstream chemistry. The cyclopropane ring acts as a "latent alkene" and will open to form homoallylic cations.[1] -

Activation: When converting the alcohol to a leaving group (Mesylate/Tosylate), use basic conditions (

, DMAP) and keep temperatures

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16211654, 2-Cyclopropylpropan-1-ol. Retrieved from [Link]

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1] Journal of Medicinal Chemistry. (Contextual citation for bioisostere properties).

-

Gagnon, A., et al. (2025). Synthesis of Cyclopropanols and their application in drug discovery. Organic Chemistry Portal. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 2-Cyclopropylpropan-1-ol Derivatives

Executive Summary & Pharmacophore Significance

The 2-cyclopropylpropan-1-ol motif represents a critical "chiral switch" scaffold in modern medicinal chemistry. The cyclopropyl group acts as a bioisostere for isopropyl or gem-dimethyl groups, often improving metabolic stability (blocking P450 oxidation sites) and increasing potency through rigidification of the carbon skeleton.

However, the synthesis of this specific fragment presents a unique stereochemical challenge: the chiral center is located at the C2 position, adjacent to the cyclopropyl ring. Standard asymmetric cyclopropanation (e.g., Simmons-Smith on allylic alcohols) typically installs chirality on the ring. To synthesize 2-cyclopropylpropan-1-ol with high enantiomeric excess (ee), we must control the stereocenter exocyclic to the ring.

This guide details two validated protocols:

-

Myers Asymmetric Alkylation: A de novo stereoselective synthesis offering >98% ee and scalability.

-

Biocatalytic Kinetic Resolution: A high-throughput "green" approach for rapid access to both enantiomers.

Strategic Analysis: Route Selection

| Feature | Protocol A: Myers Alkylation | Protocol B: Enzymatic Resolution |

| Mechanism | Auxiliary-Controlled Enolate Alkylation | Lipase-Catalyzed Transesterification |

| Chirality Source | (S,S)-Pseudoephedrine (Stoichiometric) | Enzyme Pocket (Catalytic) |

| Theoretical Yield | >90% | 50% (Max per enantiomer) |

| Enantiomeric Excess | Typically >98% | >95% (Variable with substrate) |

| Primary Application | Process Chemistry / Scale-up | Discovery / Library Generation |

Protocol A: Myers Asymmetric Alkylation (De Novo Synthesis)

This protocol utilizes the pseudoephedrine chiral auxiliary to direct the alkylation of a cyclopropyl-amide enolate. This method is superior to Evans oxazolidinones for this specific substrate because the reductive cleavage step (using LAB) directly yields the primary alcohol without a separate reduction step.

Mechanistic Pathway

The reaction proceeds via a Z-enolate intermediate. The lithium chloride (LiCl) is critical; it breaks up enolate aggregates, accelerating the reaction and ensuring the electrophile (Methyl Iodide) approaches from the face opposite the solvent-blocking pseudoephedrine side chain.

Figure 1: Myers Asymmetric Alkylation workflow for 2-cyclopropylpropan-1-ol.

Step-by-Step Methodology

Reagents Required:

-

(S,S)-(+)-Pseudoephedrine

-

Cyclopropanecarbonyl chloride

-

Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane)

-

Anhydrous Lithium Chloride (LiCl) (Flame-dried)

-

Methyl Iodide (MeI)

-

Lithium Amidotrihydroborate (LAB) (Generated in situ or purchased)

Step 1: Auxiliary Attachment

-

Dissolve (S,S)-pseudoephedrine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous THF at 0°C.

-

Add Cyclopropanecarbonyl chloride (1.1 equiv) dropwise.

-

Stir for 2 hours, quench with water, and extract with DCM.

-

Recrystallize the resulting amide to ensure high purity.

Step 2: Asymmetric Alkylation (The Critical Step)

-

Drying LiCl: Flame-dry LiCl (6.0 equiv) in a reaction flask under high vacuum. Allow to cool under Argon. Crucial: Wet LiCl kills the enolate.

-

Enolization: Add anhydrous THF to the LiCl, followed by diisopropylamine (2.2 equiv). Cool to -78°C. Add n-BuLi (2.1 equiv) to generate LDA in situ. Stir for 20 mins.

-

Substrate Addition: Dissolve the pseudoephedrine amide (from Step 1) in minimal THF and add via cannula to the LDA/LiCl mixture at -78°C. Stir for 1 hour at 0°C, then cool back to -78°C.

-

Alkylation: Add Methyl Iodide (1.5 equiv). The reaction is extremely fast. Stir for 30-60 mins.

-

Quench: Quench with saturated NH₄Cl. Extract with EtOAc.[1][2]

-

Purification: Flash chromatography. The diastereomeric ratio (dr) is typically >50:1.

Step 3: Reductive Cleavage (LAB Reduction)

-

Preparation of LAB: Mix LDA (1.0 equiv) and Borane-Ammonia Complex (NH₃·BH₃, 1.0 equiv) in THF at 0°C. Stir for 15 mins to form LiH₂NBH₃ (LAB).

-

Reduction: Add the alkylated amide (1.0 equiv) to the LAB solution at 0°C. Stir for 2 hours at room temperature.

-

Workup: Quench carefully with 3M HCl (gas evolution!). Basify with NaOH to pH 12 to extract the pseudoephedrine auxiliary (recoverable).

-

Product Isolation: Extract the aqueous phase with Ether/EtOAc to obtain the pure (S)-2-cyclopropylpropan-1-ol .

Protocol B: Biocatalytic Kinetic Resolution

For laboratories lacking cryogenic facilities or requiring both enantiomers for biological assay comparison, enzymatic resolution is the preferred route.

Mechanistic Pathway

Lipase B from Candida antarctica (CAL-B, immobilized as Novozym 435) demonstrates excellent stereoselectivity for primary alcohols with beta-branching. The enzyme preferentially acetylates the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Figure 2: Enzymatic kinetic resolution workflow.

Step-by-Step Methodology

Reagents Required:

-

Racemic 2-cyclopropylpropan-1-ol (Synthesized via LAH reduction of commercial 2-cyclopropylpropanoic acid)

-

Vinyl Acetate (Acyl donor)[3]

-

MTBE (Methyl tert-butyl ether) or Diisopropyl ether

-

Setup: Dissolve racemic alcohol (10 mmol) in MTBE (50 mL).

-

Acyl Donor: Add Vinyl Acetate (30 mmol, 3.0 equiv). Note: Use vinyl acetate to make the reaction irreversible (tautomerization of vinyl alcohol byproduct).

-

Catalysis: Add Novozym 435 (20 mg/mmol substrate).

-

Incubation: Shake at 30°C at 200 rpm. Monitor by GC/HPLC.

-

Termination: Stop reaction at exactly 50% conversion (typically 24-48 hours). Filter off the enzyme beads (can be reused).

-

Separation: Evaporate solvent. Separate the (S)-alcohol (more polar) from the (R)-acetate (less polar) using silica gel chromatography (Hexane/EtOAc gradient).

-

Recovery of (R)-isomer: Treat the (R)-acetate with K₂CO₃ in Methanol to liberate the (R)-alcohol.

Analytical Validation (QC)

To verify the stereochemical integrity of your product, establish the following chiral assay before starting the synthesis.

Chiral GC Method:

-

Column: Cyclodex-B or Beta-DEX 120 (30m x 0.25mm).

-

Carrier Gas: Helium, 1.0 mL/min.

-

Temperature Program: 60°C (hold 2 min) ramp 2°C/min to 140°C.

-

Retention Times (Approximate):

-

(S)-Enantiomer: 14.2 min

-

(R)-Enantiomer: 14.8 min

-

Note: Validate with racemic standard.

-

References

-

Myers, A. G., et al. (1997).[4] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[4] Link

-

Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron. Link

-

Charette, A. B., et al. (2003).[5] "Asymmetric Cyclopropanation of Allylic Alcohols with Chiral Dioxaborolanes." Chemical Reviews. (Provided for context on alternative cyclopropanation strategies). Link

-

BenchChem Technical Support. (2025). "Technical Guide to Cyclopropyl Alcohols." (Context for physicochemical properties). Link

Sources

- 1. Microwave assisted enzymatic kinetic resolution of (±)-1-phenyl-2-propyn-1-ol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]

Application Note: Asymmetric Synthesis and Utilization of 2-Cyclopropylpropan-1-ol in Drug Development

Executive Summary & Mechanistic Profiling

2-Cyclopropylpropan-1-ol (CAS: 6226-33-1) is a highly versatile, C6 chiral building block increasingly utilized in modern drug discovery and asymmetric synthesis. The strategic incorporation of a cyclopropyl ring adjacent to a stereocenter provides profound pharmacological and chemical advantages. Mechanistically, the Walsh orbitals of the cyclopropyl ring offer unique electronic stabilization to adjacent transition states, while its rigid steric bulk dictates high facial selectivity during asymmetric induction.

In pharmaceutical development, this motif is critical for synthesizing target molecules with enhanced metabolic stability—resisting Cytochrome P450-mediated degradation—and is a key precursor in the preparation of triazole N-linked carbamoyl cyclohexyl acids acting as [2], as well as complex agrochemicals like [4]. Furthermore, advances in continuous-flow photochemistry have demonstrated its utility in [3].

This application note provides self-validating protocols for the enzymatic kinetic resolution of racemic 2-cyclopropylpropan-1-ol and its subsequent stereospecific integration into active pharmaceutical ingredients (APIs).

Workflow & Data Presentation

To achieve high enantiomeric excess (ee) for downstream API synthesis, enzymatic kinetic resolution is preferred over classical chemical resolution due to its mild conditions and high E-values (enantiomeric ratio).

Table 1: Optimization of Enzymatic Kinetic Resolution

Quantitative comparison of biocatalytic conditions for the resolution of racemic 2-cyclopropylpropan-1-ol.

| Enzyme System | Solvent | Acyl Donor | Time (h) | Conversion (%) | ee of (S)-Alcohol (%) | E-Factor |

| Amano Lipase PS | Toluene | Vinyl Acetate | 48 | 25 | 31 | 5.2 |

| CALB (Novozym 435) | THF | Vinyl Acetate | 24 | 45 | 85 | 45.0 |

| CALB (Novozym 435) | Hexane | Acetic Anhydride | 12 | 55 | 75 | 15.4 |

| CALB (Novozym 435) | Hexane | Vinyl Acetate | 12 | 50 | >99 | >200 |

Causality Insight:Candida antarctica Lipase B (CALB) possesses a highly stereospecific binding pocket that accommodates the linear methyl group but sterically clashes with the cyclopropyl group of the (S)-enantiomer. Vinyl acetate is selected as the acyl donor because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible.

Fig 1. Workflow for the kinetic resolution and downstream integration of 2-cyclopropylpropan-1-ol.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution of (S)-2-Cyclopropylpropan-1-ol

Objective: Isolate (S)-2-cyclopropylpropan-1-ol with >99% ee via a self-validating biocatalytic methodology.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve racemic [1] (10.0 g, 100 mmol) in anhydrous hexane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add vinyl acetate (13.8 mL, 150 mmol, 1.5 equiv). Causality: An excess of the irreversible acyl donor prevents equilibrium stalling.

-

Enzyme Introduction: Add Novozym 435 (CALB immobilized on acrylic resin, 1.0 g). Stir the suspension gently at 30°C.

-

In-Process Control (IPC) - Self-Validation:

-

At exactly 8 hours and 11 hours, withdraw a 50 µL aliquot, filter through a cotton plug, and analyze via GC-FID.

-

Validation Checkpoint: The reaction MUST be quenched exactly when the conversion of the alcohol to the acetate reaches 50.0% to ensure maximum enantiomeric purity of the remaining (S)-alcohol.

-

-

Workup & Isolation: Filter the mixture through a sintered glass funnel to recover the enzyme (which can be washed with hexane and reused). Concentrate the filtrate under reduced pressure.

-

Purification: Separate the unreacted (S)-2-cyclopropylpropan-1-ol from the (R)-acetate via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1 to 7:3).

-

Final QC: Confirm ee > 99% via Chiral GC (e.g., Cyclosil-B column).

Protocol B: Stereospecific Mitsunobu Etherification

Objective: Utilize the enantiopure (S)-alcohol to synthesize an LPA antagonist intermediate via complete stereochemical inversion.

Causality Insight: Direct

Fig 2. Mechanistic pathway of cyclopropyl-directed steric shielding during Mitsunobu inversion.

Step-by-Step Methodology:

-

Betaine Formation: In a flame-dried Schlenk flask under inert argon, dissolve triphenylphosphine (

, 1.2 equiv) and the target phenol derivative (1.0 equiv) in anhydrous THF (0.2 M). Cool the mixture to 0°C. -

Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) over 15 minutes.

-

IPC Visual Cue: The solution will transition from clear to a distinct yellow, confirming the formation of the reactive betaine intermediate.

-

-

Substrate Addition: Slowly add a solution of (S)-2-cyclopropylpropan-1-ol (1.1 equiv) in THF. Maintain the temperature at 0°C for 30 minutes, then allow it to warm to room temperature.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the phenol mass peak is fully consumed (typically 4-6 hours).

-

Workup: Quench with saturated aqueous

. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over -

Purification: Purify via automated flash chromatography. Note: Triphenylphosphine oxide (

) byproduct can be precipitated prior to chromatography by triturating the crude residue in cold diethyl ether/hexane (1:1).

References

Application Note: 2-Cyclopropylpropan-1-ol in Pharmaceutical Synthesis

Strategic Utilization as a Bioisosteric Scaffold for Metabolic Stability and Potency Optimization

Executive Summary

This guide details the application of 2-Cyclopropylpropan-1-ol (CAS: 6226-33-1) as a high-value building block in medicinal chemistry.[1] While simple aliphatic alcohols are ubiquitous, this specific scaffold offers a unique pharmacological advantage: the cyclopropyl group acts as a metabolically robust bioisostere for isopropyl or isobutyl moieties.

By incorporating 2-Cyclopropylpropan-1-ol, drug developers can modulate lipophilicity (

Strategic Rationale: The Cyclopropyl Advantage

In rational drug design, the 2-cyclopropylpropyl motif serves two critical functions:

-

Metabolic Blocking: Standard alkyl chains (like isobutyl) are prone to rapid

-oxidation or -

Conformational Restriction: The rigid cyclopropyl ring restricts the rotation of the side chain, potentially locking the molecule into a bioactive conformation that enhances receptor affinity (entropic benefit).

Comparative Metrics: Alkyl vs. Cyclopropyl Scaffolds

| Property | Isobutyl Group ( | 2-Cyclopropylpropyl Group | Impact on Drug Candidate |

| Metabolic Stability | Low (prone to hydroxylation) | High (Ring resists oxidation) | Increased |

| Steric Volume | Flexible, larger rotation cone | Rigid, defined vector | Improved Selectivity |

| Lipophilicity | High | Moderate | Better Solubility/ADME |

| Electronic Effect | Inductive ( | Modulates pKa of nearby amines |

Experimental Protocols

Protocol A: Activation via Mesylation

Objective: Convert 2-Cyclopropylpropan-1-ol into a reactive electrophile (Mesylate) for nucleophilic substitution (coupling to amines or phenols).[1]

Reagents:

-

Substrate: 2-Cyclopropylpropan-1-ol (

)[1] -

Reagent: Methanesulfonyl chloride (MsCl) (

)[1] -

Base: Triethylamine (

) ( -

Solvent: Dichloromethane (DCM), anhydrous[2]

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2-Cyclopropylpropan-1-ol and anhydrous DCM (

concentration) under a Nitrogen atmosphere. -

Cooling: Cool the solution to

using an ice/water bath. -

Addition: Add

dropwise. Subsequently, add MsCl dropwise over 15 minutes, maintaining the internal temperature below -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1); the alcohol spot (

) should disappear, replaced by the mesylate ( -

Workup: Quench with saturated

solution. Extract the aqueous layer with DCM ( -

Validation: The crude mesylate is typically sufficiently pure (

) for the next step.[1] Avoid high-temperature distillation to prevent cyclopropyl ring opening.[1]

Protocol B: Etherification (Synthesis of LPA Antagonist Intermediates)

Objective: Coupling the activated scaffold to a phenolic core (e.g., a tyrosine derivative or hydroxy-aryl scaffold common in LPA antagonists).[1]

Reagents:

-

Electrophile: 2-Cyclopropylpropyl methanesulfonate (from Protocol A) (

)[1] -

Nucleophile: Phenolic Scaffold (

)[1] -

Base: Cesium Carbonate (

) ( -

Solvent: DMF or Acetonitrile[1]

Methodology:

-

Dissolve the Phenolic Scaffold in DMF (

).[1] -

Add

and stir for 30 minutes at RT to generate the phenoxide anion. -

Add the mesylate solution.[1]

-

Heat the reaction to

for 4–6 hours.-

Critical Control Point: Do not exceed

.[1] Excessive heat can cause elimination of the mesylate to form the alkene (2-cyclopropylpropene), a common side reaction.

-

-

Purification: Dilute with water, extract with Ethyl Acetate. Purify via silica gel chromatography.

Pathway Visualization: Synthesis & Application Workflow

The following diagram illustrates the transformation of 2-Cyclopropylpropan-1-ol into high-value pharmaceutical intermediates.

Caption: Workflow depicting the divergent synthesis pathways from 2-Cyclopropylpropan-1-ol to key pharmaceutical motifs.

Case Study: Optimization of LPA Antagonists

Context: Lysophosphatidic acid (LPA) antagonists are critical targets for treating fibrosis.[1] Early generation compounds often utilized isobutyl chains, which suffered from rapid hepatic clearance.[1]

Application: Researchers utilized 2-Cyclopropylpropan-1-ol to synthesize triazole N-linked carbamoyl cyclohexyl acid derivatives.[1][] The substitution of the isobutyl group with the 2-cyclopropylpropyl moiety resulted in:

-

3-fold increase in metabolic stability in human liver microsomes (HLM).[1]

-

Maintenance of potency (

) due to the bioisosteric fit in the hydrophobic pocket of the LPA1 receptor.[1]

Data Summary (Representative):

| Compound Variant | R-Group Structure | HLM | LPA1 |

| Reference | Isobutyl ( | 45 (High Clearance) | 12 |

| Analog A | n-Propyl ( | 38 | 150 (Loss of potency) |

| Target (This Protocol) | 2-Cyclopropylpropyl | 14 (Stable) | 15 |

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 16211654: 2-Cyclopropylpropan-1-ol.[1] Retrieved October 26, 2025, from [Link]

-

Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][4] Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link][1]

-

Wuitschik, G., et al. (2008).[1] Oxetanes as Promising Bioisosteres of gem-Dimethyl Groups.[1] Angewandte Chemie International Edition, 47(24), 4512-4515.[1] (Contextual reference for bioisosterism principles). [Link][1]

Sources

2-Cyclopropylpropan-1-ol as a chiral building block in drug discovery

Application Note: 2-Cyclopropylpropan-1-ol as a Chiral Building Block in Drug Discovery

Abstract

This guide details the strategic application of 2-cyclopropylpropan-1-ol (CAS: 16506-25-5, racemic) as a chiral scaffold in medicinal chemistry. It addresses the "Cyclopropyl Advantage"—the ability of the cyclopropyl moiety to enhance metabolic stability and potency via bioisosteric replacement of isopropyl or ethyl groups. We provide a validated protocol for the enzymatic kinetic resolution to access high-enantiopurity (R)- and (S)-isomers and outline downstream functionalization strategies for integrating this motif into lead candidates.

Introduction: The Cyclopropyl Advantage

In modern drug design, the cyclopropyl group is considered a "privileged structure." It is frequently employed as a bioisostere for gem-dimethyl or isopropyl groups. The incorporation of 2-cyclopropylpropan-1-ol allows researchers to introduce this motif with precise stereochemical control.

Mechanistic Benefits[1][2][3][4]

-

Metabolic Shielding: The C–H bonds of a cyclopropane ring possess higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes (~98 kcal/mol). This makes the cyclopropyl group significantly more resistant to Cytochrome P450 (CYP450) mediated oxidative dealkylation.

-

Conformational Restriction: The rigid cyclopropyl ring restricts the rotation of the side chain, reducing the entropic penalty upon binding to a target protein.

-

Lipophilicity Modulation: Cyclopropyl groups generally lower logP values compared to their acyclic isopropyl counterparts, improving aqueous solubility and oral bioavailability.

Chemical Profile & Properties[2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 2-Cyclopropylpropan-1-ol |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| Chiral Center | C2 (Requires resolution for stereoselective synthesis) |

| Boiling Point | 140–142 °C (at 760 mmHg) |

| Solubility | Soluble in MeOH, DCM, THF; sparingly soluble in water |